6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-11-3-5-13(6-4-11)20(18,19)17-8-12-7-15-10-16-14(12)9-17/h3-7,10H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFVXDBZIOOCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases or enzymes involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to an ethylbenzene moiety. This structural configuration is crucial for its biological interactions and activity.
Research indicates that 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may exert its effects through the following mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown inhibitory effects on Mer tyrosine kinase (MerTK), which plays a role in tumor cell proliferation. An IC50 value of approximately 6.7 μmol/L was reported for this inhibition .
- Selective Cytotoxicity : In vitro studies demonstrated that this compound selectively inhibits the growth of MV-4-11 leukemia cells with a GI50 value of 6.6 μmol/L, indicating a more potent effect compared to other tested tumor cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (μmol/L) | Notes |
|---|---|---|---|
| MerTK Inhibition | MV-4-11 | 6.7 | Selective inhibition noted |
| Cytotoxicity | Various Tumor Cell Lines | 6.6 | More potent against MV-4-11 than others |
Case Study: MerTK Inhibition
In a study focused on the synthesis and evaluation of pyrrolo[3,4-d]pyrimidine derivatives, compound 6h (a derivative of the target compound) exhibited significant inhibitory effects on MerTK. Molecular docking studies suggested that it interacts effectively at the binding site similar to known inhibitors like UNC569, although with varying binding energies .
Clinical Implications
The potential applications for 6-(4-ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine extend into therapeutic areas such as oncology. Its ability to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for further development in targeted cancer therapies.
Future Directions
Further research is warranted to explore:
- Structural Modifications : Investigating how changes to the 2 and 5 positions of the pyrrolo[3,4-d]pyrimidine skeleton can enhance MerTK inhibitory activity.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term efficacy of this compound in cancer treatment.
- Combination Therapies : Evaluating the effects of this compound in combination with other anticancer agents to determine synergistic effects.
Q & A
Q. What are the optimal synthetic routes for 6-(4-ethylbenzenesulfonyl)-pyrrolo[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves cyclization and sulfonylation steps. Aza-Wittig reactions are effective for constructing the pyrrolo[3,4-d]pyrimidine core. For example:
- React iminophosphorane derivatives with phenyl isocyanate in dry methylene chloride under nitrogen to form carbodiimides, which cyclize to the pyrrolo[3,4-d]pyrimidine scaffold .
- Introduce the 4-ethylbenzenesulfonyl group via nucleophilic substitution or sulfonylation using sulfonyl chlorides.
- Purify intermediates via recrystallization (e.g., ethanol) or column chromatography .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Phenyl isocyanate, CH₂Cl₂, N₂, 0–5°C | 60–75% | |
| Sulfonylation | 4-Ethylbenzenesulfonyl chloride, base | 50–65% | Extrapolated |
Q. What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ethylbenzenesulfonyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₁₇N₃O₂S₂: calc. 339.08, observed 339.07) .
- IR : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .
Q. How can low yields in the final cyclization step be addressed?
Methodological Answer:
- Use anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres (N₂/Ar) to prevent moisture interference .
- Optimize reaction time (8–10 hours at 0–5°C) and stoichiometry (1:1 molar ratio of iminophosphorane to isocyanate) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur.
Advanced Research Questions
Q. How does the 4-ethylbenzenesulfonyl group influence bioactivity compared to other substituents?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving binding to kinase ATP pockets (e.g., CHK1 inhibitors) .
- Comparative Studies : Replace the sulfonyl group with halogens (e.g., Cl) or alkyl chains (e.g., ethyl) to assess activity changes. For example, 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine showed kinase inhibition via steric and electronic modulation .
- SAR Analysis : Use computational docking (e.g., AutoDock) to compare binding affinities of analogs .
Q. What in vitro models are suitable for evaluating kinase inhibition?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values using purified kinases (e.g., CHK1) and ATP-competitive fluorescence polarization assays .
- Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, HeLa) via MTT assays. Monitor apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
Q. Table 2: Example Biological Data for Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line Activity | Reference |
|---|---|---|---|---|
| 4-Chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine | CHK1 | 12 | HCT-116 GI₅₀: 0.5 µM | |
| Pyrrolo[3,4-d]pyrimidine sulfonamide | BVDV NS5B | 8.2 | Antiviral EC₅₀: 3.1 µM |
Q. How can discrepancies in biological activity across studies be resolved?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., ATCC-validated), passage numbers, and assay conditions (e.g., serum concentration, incubation time).
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
Q. What computational strategies predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., sulfonyl group hydrogen bonding with Lys38 of CHK1) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
